3-Ethyl-5-(trifluoromethoxy)benzoic acid
Description
3-Ethyl-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative featuring an ethyl group at the 3-position and a trifluoromethoxy (-OCF₃) substituent at the 5-position.
Properties
Molecular Formula |
C10H9F3O3 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-ethyl-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-2-6-3-7(9(14)15)5-8(4-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
YNMBUOTXTUVNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(trifluoromethoxy)benzoic acid typically involves the introduction of the ethyl and trifluoromethoxy groups onto a benzoic acid precursor. One common method is through electrophilic aromatic substitution reactions, where the benzene ring is functionalized with the desired substituents. For instance, the trifluoromethoxy group can be introduced using trifluoromethyl ethers, while the ethyl group can be added via Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Ethyl-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The ethyl group can influence the compound’s binding affinity to target proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
The acidity (pKa) of benzoic acid derivatives is highly dependent on substituent electronic effects. Below is a comparative analysis:
Notes:
- The ethyl group in the target compound reduces acidity compared to fluoro or nitro analogs due to its electron-donating nature.
- Trifluoromethoxy (-OCF₃) is less electron-withdrawing than nitro (-NO₂) but more so than halogens like fluorine .
Physical Properties and Solubility
Fluorinated and alkyl substituents significantly alter hydrophobicity and melting points:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
